molecular formula C3H6O2 B047840 (S)-Glycidol CAS No. 60456-23-7

(S)-Glycidol

Cat. No. B047840
CAS RN: 60456-23-7
M. Wt: 74.08 g/mol
InChI Key: CTKINSOISVBQLD-VKHMYHEASA-N
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Description

Synthesis Analysis

The synthesis of polyglycidol and its derivatives, including (S)-Glycidol, involves several methods such as cationic and anionic polymerization. Glycidol with protected hydroxyl groups can undergo anionic polymerization, yielding linear polyglycidol after deprotection. This process is crucial for creating polyglycidol-containing materials used in medical diagnostics, biosensors, and drug delivery systems (Dworak et al., 2013).

Molecular Structure Analysis

(S)-Glycidol's molecular structure is characterized by the presence of an epoxide ring, making it highly reactive. This reactivity is exploited in various chemical modifications and reactions, leading to a wide range of applications in different fields. The structural analysis includes understanding the configurations and reactivity patterns essential for its applications in synthesis and polymerization processes.

Chemical Reactions and Properties

The reactivity of (S)-Glycidol allows for its involvement in numerous chemical reactions, including ring-opening polymerization and coupling reactions. These reactions are pivotal in synthesizing complex molecules and materials with specific functions and properties. The chemical properties of (S)-Glycidol, such as its ability to form strong hydrogen bonds and its high metabolic stability, contribute to its versatility in chemical synthesis (Popova & Trifonov, 2015).

Scientific Research Applications

  • Catalytic Studies : (S)-Glycidol serves as a chiral probe molecule for studying reaction pathways on palladium (Pd) surfaces. This application is crucial in understanding catalytic processes at the molecular level (Mahapatra & Tysoe, 2015).

  • Enzymatic Inhibition and Kinetics : Glycidol phosphate, a derivative of glycidol, is identified as a specific irreversible inhibitor of rabbit muscle triose phosphate isomerase. This discovery is significant for studying the enzyme's binding site and understanding its kinetic and stereochemical features (Miller & Waley, 1971).

  • Neuroscience Research : Research has shown that glycidol can impact neuronal plasticity in rats. It was found to suppress neuronal plasticity after a 28-day exposure in young adult rats, but increase it at the adult stage (Akane et al., 2014).

  • Neurotoxicity and Neurogenesis : Glycidol has been found to induce axon injury in the central and peripheral nervous systems of adult rats and suppress late-stage hippocampal neurogenesis in offspring (Akane et al., 2013).

  • Enzyme Inactivation : Glycidol-P effectively inactivates muscle triose-P isomerase and muscle enolase, leading to a complete loss of enzymatic activity. This property is pivotal for studying enzyme mechanisms and inhibition (Rose & O'Connell, 1969).

  • Polymer Synthesis : Glycidol is used as an initiator for the ring-opening polymerization of epsilon-caprolactone. This process is essential for synthesizing epoxy-functionalized poly(epsilon-caprolactone) (PCL) and its copolymerization with other compounds (Zhou et al., 2008).

  • Genotoxicity Studies : Glycidol is recognized as a genetically toxic substance, capable of causing mutations, DNA damage, and increased micronuclei in cells. These properties are crucial for understanding its genotoxic effects (Kim et al., 2006).

  • Battery Technology : Poly(glycidol)-based polymer matrices show promise as separating electrolytes in secondary batteries due to their high thermal stability. This application is significant in the development of advanced battery technologies (Piana et al., 2020).

  • Molecular Biology : Glycidol induces mutations in the hprt-gene, with a calculated mutagenic potency. Understanding its interaction with DNA is essential for molecular biology research (Aasa et al., 2016).

  • Toxicology : Extensive research has been conducted on the toxicological effects of glycidol, including its role as a reproductive toxicant and carcinogen in rats and mice. Such studies are crucial for assessing the safety and environmental impact of this compound (Nomeir et al., 1995); (Irwin, 1990).

properties

IUPAC Name

[(2S)-oxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKINSOISVBQLD-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318083
Record name (-)-Glycidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Glycidol

CAS RN

60456-23-7
Record name (-)-Glycidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60456-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Glycidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 500 ml 3-neck flask was weighed 22.8 grams (0.100 mole) of para bisphenol A, 8.0 grams (0.200 mole) of sodium hydroxide and 208 grams (11.56 moles) of water. The mixture was agitated under a nitrogen purge until complete solution had occurred. Into this mixture was charged a solution of varying amounts of 1,3-di-chloro-2-propanol in 185 grams (2 moles) of epichlorohydrin. The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C. After this time, samples were withdrawn for analysis. The amount of bisphenol A which had been converted (phenolic OH conversion) was determined by ultraviolet spectrophotometer. The amount of diglycidyl ether and glycidol which had been formed in the reaction was determined by gas chromatography analysis. The amount of glycerine which had been formed in the reaction was determined by liquid chromatography analysis. The yield of product based on the amount of epichlorohydrin converted was determined from the phenolic OH conversion and the amounts of the above by-products which were formed from the epichlorohydrin. Ths is reported as the % yield based on epichlorohydrin. The results of these experiments are shown in the following Table.
[Compound]
Name
para bisphenol A
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
208 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
185 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,180
Citations
RM Hanson - Chemical Reviews, 1991 - ACS Publications
After a discussion of the general methods of synthesis of nonracemic1 glycidoi ((R)-l and (S)-l) in section II, a comprehensive discussion of the reactivities of non-racemic glycidoi and a …
Number of citations: 479 pubs.acs.org
M Malinga-Drozd, Ł Uram, K Wróbel, S Wołowiec - Polymers, 2021 - mdpi.com
… The homochiral dendrimers bind to HaCaT and SCC-15 cell membranes with an R/S glycidol enantioselectivity ratio of 1.5:1, as was quantitatively determined by fluorescence …
Number of citations: 8 www.mdpi.com
W Sun, J Wu, B Zheng, Y Zhu, C Liu - Journal of Molecular Structure …, 2007 - Elsevier
The conformational stability, intramolecular and intermolecular H-bond strength, vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra for conformers of (S)-…
Number of citations: 11 www.sciencedirect.com
L Chiummiento, M Funicello, P Lupattelli, F Tramutola… - Tetrahedron, 2009 - Elsevier
A series of non-peptidic HIV protease inhibitors were synthesized starting from the same optically active precursor, (S)-glycidol. The substrate was easily converted into different indolic …
Number of citations: 26 www.sciencedirect.com
S Furukawa, T Ono, H Ijima, K Kawakami - Journal of Molecular Catalysis B …, 2002 - Elsevier
To prepare an immobilized lipase effective for enantioselective esterification of glycidol with n-butyric acid in organic media, hybrid gel-entrapped lipase on Celite was prepared by the …
Number of citations: 39 www.sciencedirect.com
EJ Vandenberg - Journal of Polymer Science: Polymer …, 1985 - Wiley Online Library
… The parent alcohol of IV, glycidyl glycerin, is reported as the thermal dimer of glycidol.s Glycidol always contains a small amount of this dimer, which increases on storage at room …
Number of citations: 164 onlinelibrary.wiley.com
D Taton, A Le Borgne, M Sepulchre… - … Chemistry and Physics, 1994 - Wiley Online Library
Racemic and optically active protected glycidols (as 1‐ethoxyethyl ethers) are readily polymerized with anionic initiators (eg, CsOH). Polymers with molecular weights up to 30 000 are …
Number of citations: 170 onlinelibrary.wiley.com
M Mahapatra, WT Tysoe - Catalysis Science & Technology, 2015 - pubs.rsc.org
… S-glycidol, indicating that both features are due to S-glycidol desorption. The extent of S-glycidol … of the hydrogen (2 amu) and S-glycidol. Accurately making this measurement requires …
Number of citations: 5 pubs.rsc.org
ZA Bredikhina, DV Savel'Ev, AA Bredikhin - Russian journal of organic …, 2002 - Springer
By treating glycidol with phenols a number of 3-aryloxypropanedioles were obtained. The latter with thionyl chloride afforded 4-aryloxymethyl-1,3,2-dioxathiolane 2-oxides. These …
Number of citations: 29 link.springer.com
M Ricciardi, F Passarini, I Vassura, A Proto… - …, 2017 - Wiley Online Library
The disposal of any waste by recovering it within the production plant represents the ultimate goal of every biorefinery. In this scenario, the selective preparation of monoalkyl glyceryl …

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